3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system, and a 4-methoxyphenyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Attachment of the 4-Methoxyphenyl Group:
Formation of the Propanamide Moiety: The final step involves the coupling of the pyrazolo[1,5-a]pyridine derivative with a propanamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, bases, and suitable solvents for nucleophilic or electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as an anticancer agent, with studies showing its activity against various tumor cell lines.
Biological Research: It can be used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can serve as a probe to investigate the structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives.
Industrial Applications: Its unique chemical structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,5-a]pyridine Derivatives: These compounds also feature a fused heterocyclic system and have been studied for their diverse biological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds are known for their medicinal properties and have been investigated for various therapeutic applications.
Uniqueness
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-5-2-13(3-6-16)4-7-17(21)19-14-9-11-20-15(12-14)8-10-18-20/h2-3,5-6,8-12H,4,7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNIDATJPCLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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